molecular formula C19H22ClN3O3 B2472439 N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide CAS No. 1421482-60-1

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

Cat. No.: B2472439
CAS No.: 1421482-60-1
M. Wt: 375.85
InChI Key: VPJSRCLBTJKNHI-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a bifunctional oxalamide derivative characterized by a 3-chloro-4-methylphenyl moiety at the N1 position and a 2-hydroxyethyl group linked to a 4-(dimethylamino)phenyl ring at the N2 position. The dimethylamino group enhances hydrophilicity and may influence receptor binding, while the chloro and methyl substituents contribute to steric and electronic effects.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-12-4-7-14(10-16(12)20)22-19(26)18(25)21-11-17(24)13-5-8-15(9-6-13)23(2)3/h4-10,17,24H,11H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJSRCLBTJKNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its complex structure, characterized by multiple functional groups, makes it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Reagents : The synthesis typically employs (2,4-dinitro-phenyl)hydrazine and 1-(3-chloro-4-methylphenyl)ethan-1-one as starting materials.
  • Conditions : The reaction is conducted in ethanol under reflux conditions, followed by purification through recrystallization.
  • Characterization : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the compound .

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways, potentially modulating kinase activity related to cell proliferation and apoptosis .
  • Anticancer Properties : Similar oxalamides have shown promising anticancer activity by interfering with tumor growth mechanisms. This is particularly relevant for targeting cancer cell lines such as HeLa and HCT116 .

Case Studies and Research Findings

Several studies have explored the biological properties of related compounds:

  • Anticancer Activity : A study demonstrated that oxalamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Research on similar oxalamides indicated that they possess antimicrobial activity against a range of bacterial strains. The effectiveness was evaluated using the well-diffusion method, showing notable inhibition zones against pathogens like Staphylococcus aureus .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organisms/CellsReference
Oxalamide AAnticancerHeLa, MCF7
Oxalamide BAntimicrobialStaphylococcus aureus
Oxalamide CEnzyme InhibitionAlkaline Phosphatase

Comparison with Similar Compounds

Structural Analogues

Key structural variations among oxalamide derivatives include:

Compound N1 Substituent N2 Substituent Molecular Weight Key Features Reference
Target Compound 3-Chloro-4-methylphenyl 2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl 457.90 (calc.) Hydrophilic dimethylamino group
Compound 13 4-Chlorophenyl Thiazole-2-hydroxyethyl 478.14 Antiviral (HIV entry inhibition)
Compound 15 4-Chlorophenyl Pyrrolidinyl-2-hydroxyethyl 422.12 Stereoisomeric mixture (1:1)
Compound 1c 4-Chloro-3-(trifluoromethyl)phenyl Fluoro-phenyl High melting point (260–262°C)
N1-(2-Methoxybenzyl)-N2-(pyridin-2-yl)ethyl 2-Methoxy-4-methylbenzyl Pyridin-2-yl-ethyl Flavoring agent with high NOEL (100 mg/kg)

Key Observations :

  • The target’s 3-chloro-4-methylphenyl group provides steric bulk compared to the simpler 4-chlorophenyl in compounds.
  • The dimethylamino group in the target enhances solubility relative to thiazole or trifluoromethyl substituents in analogs .
  • Flavoring oxalamides () prioritize safety, while antiviral analogs () focus on bioactivity.
Physicochemical Properties
Property Target Compound Compound 13 Compound 1c
Molecular Weight 457.90 (calculated) 478.14
Melting Point 260–262°C
HPLC Purity 90.0%
Key Functional Groups Dimethylamino, hydroxyethyl Thiazole, hydroxyethyl Trifluoromethyl, fluoro
  • The hydroxyethyl linker in the target and compounds may improve aqueous solubility compared to purely aromatic substituents.

Insights :

  • The target’s dimethylamino group may necessitate protective strategies during synthesis to prevent undesired side reactions.
  • Lower yields in (36–53%) and (23–52%) highlight challenges in stereoselectivity and dimerization .

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